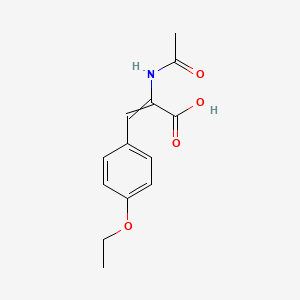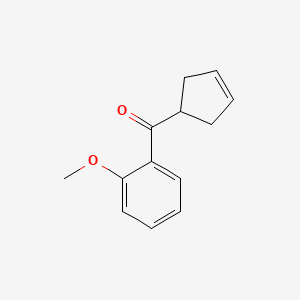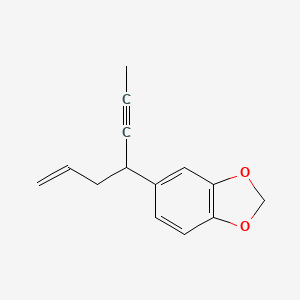
2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C13H15NO4 It is a derivative of propenoic acid and features an acetamido group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and acetamide.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with acetamide in the presence of a base such as sodium hydroxide to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-(4-acetyloxyphenyl)prop-2-enoic acid
- 2-Acetamido-3-(4-nitrophenyl)prop-2-enoic acid
- 2-Acetamido-3-(4-propoxyphenyl)prop-2-enoic acid
Uniqueness
2-Acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
646035-02-1 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-acetamido-3-(4-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO4/c1-3-18-11-6-4-10(5-7-11)8-12(13(16)17)14-9(2)15/h4-8H,3H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
LSNPIFRBNKQULM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)


![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)
![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)
